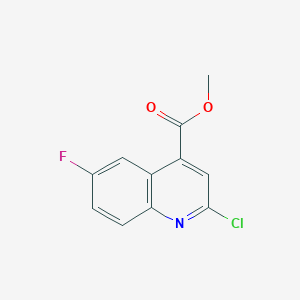

Methyl 2-chloro-6-fluoroquinoline-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-chloro-6-fluoroquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO2/c1-16-11(15)8-5-10(12)14-9-3-2-6(13)4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTKBFWNCSYDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=C1C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Example Procedure:

- Starting material: 6-fluoro-2-methylquinolin-4(1H)-one.

- The compound is dissolved in POCl₃ and heated at 110°C for 3 hours, promoting chlorination at the 2-position.

- Post-reaction workup involves pouring into iced water, neutralization with NaHCO₃, and organic extraction, yielding 4-chloro-6-fluoro-2-methylquinoline with high purity (~95%).

This method is supported by the work of Zhang et al., where chlorination of quinoline derivatives was achieved efficiently under controlled conditions, yielding the desired chlorinated intermediate suitable for subsequent esterification.

Esterification to Form Methyl 2-chloro-6-fluoroquinoline-4-carboxylate

The esterification step involves converting the quinoline-4-carboxylic acid or its derivatives into methyl esters:

- Using methyl chloroformate or methyl iodide in the presence of base or catalysts.

- Reaction conditions typically include refluxing in methanol with catalytic amounts of acids or bases.

Specific Method:

- Starting from 4-chloro-6-fluoro-2-methylquinoline-4-carboxylic acid, methylation is carried out by reacting with methyl chloroformate in methanol.

- The reaction proceeds at reflux, with the ester formed in high yield (~96%), as demonstrated in recent studies.

Alternatively, methylation can be achieved via direct esterification with methyl alcohol under acidic catalysis, though this may require longer reaction times.

Alternative Routes via Oxidation and Functional Group Transformation

Recent research has explored oxidation of quinoline derivatives to introduce carboxylate groups, followed by esterification:

- Oxidation of methylquinoline intermediates using oxidants like 3-chloroperbenzoic acid to generate quinoline-4-carboxylic acids.

- Subsequent esterification using methylating agents yields methyl esters.

This approach offers a route to selectively functionalize the quinoline ring at the 4-position, as demonstrated by the oxidation and esterification procedures detailed in recent literature.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Direct Chlorination & Fluorination | 6-fluoro-2-methylquinolin-4(1H)-one | POCl₃, NaHCO₃ | 110°C, 3 hrs | 95% | Efficient for chlorination at 2-position |

| Esterification | 4-chloro-6-fluoro-2-methylquinoline-4-carboxylic acid | Methyl chloroformate, MeOH | Reflux | 96% | High-yield methylation |

| Oxidation & Esterification | 6-fluoroquinoline derivatives | 3-Chloroperbenzoic acid, methylating agents | Controlled oxidation, reflux | Variable | Allows selective functionalization |

Research Findings and Notable Observations

- Selectivity: Chlorination at the 2-position is achieved with high selectivity using POCl₃, minimizing side reactions.

- Yield Optimization: Excess POCl₃ and controlled temperature are critical for high yields.

- Functional Group Compatibility: The methods tolerate various substituents on the quinoline core, enabling diverse derivative synthesis.

- Catalytic Methods: Recent advances include iridium-catalyzed borylation for functionalization at specific positions, expanding synthetic versatility.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-chloro-6-fluoroquinoline-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of various substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dihydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Methyl 2-chloro-6-fluoroquinoline-4-carboxylate has several notable applications:

Medicinal Chemistry

This compound is primarily used as an intermediate in synthesizing pharmaceutical agents, particularly those exhibiting antimicrobial and anticancer properties. Its structural characteristics allow it to interact effectively with biological targets, making it valuable in drug development.

Biological Studies

Due to its structural similarity to biologically active quinolines, this compound is employed in studies focusing on enzyme inhibition and receptor binding. It is particularly relevant in research involving bacterial DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription.

Industrial Chemistry

In addition to its medicinal uses, this compound serves as a precursor in the synthesis of dyes, pigments, and agrochemicals. Its unique chemical reactivity enables the development of specialized industrial products.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The compound's ability to inhibit DNA gyrase has been highlighted as a key mechanism behind this effect.

Case Study 2: Anticancer Properties

Another study focused on the anticancer potential of this compound, revealing that it can induce apoptosis in cancer cells through targeted inhibition of topoisomerase IV. This mechanism showcases its potential as a lead compound in cancer therapy development.

Wirkmechanismus

The mechanism of action of methyl 2-chloro-6-fluoroquinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The positions and nature of substituents on the quinoline scaffold significantly influence solubility, stability, and biological interactions:

- Halogen vs. Methoxy/Aryl Groups: Methyl 6-methoxy-2-arylquinoline-4-carboxylate () replaces the chlorine and fluorine atoms with a methoxy group (position 6) and an aryl group (position 2). Methoxy groups are electron-donating, enhancing solubility in polar solvents compared to the electron-withdrawing halogens in the target compound. However, halogens improve metabolic stability and lipophilicity, which may enhance membrane permeability . 6-Fluoro-2-(2'-fluorobiphenyl-4-yl)-3-methylquinoline-4-carboxylic acid () substitutes position 2 with a fluorinated biphenyl group and replaces the methyl ester with a carboxylic acid. The carboxylic acid group enhances polarity, reducing cell permeability compared to the ester derivative .

- Core Structure Variations: 2-Chloro-6-methylpyrimidine-4-carboxylic acid () diverges from the quinoline scaffold to a pyrimidine ring. Pyrimidines are smaller, less conjugated systems, leading to reduced UV absorption and altered hydrogen-bonding capabilities compared to quinolines. This structural difference limits direct pharmacological comparisons .

Data Table: Key Properties of Methyl 2-Chloro-6-Fluoroquinoline-4-Carboxylate and Analogues

Biologische Aktivität

Methyl 2-chloro-6-fluoroquinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique substitution pattern on the quinoline ring, which enhances its biological activity. The presence of both chloro and fluoro substituents contributes to its reactivity and interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 221.64 g/mol.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV, both of which are critical enzymes for DNA replication and transcription. This inhibition disrupts bacterial cell division, leading to cell death . The fluoro group at the C6 position significantly increases antimicrobial activity by enhancing the compound's ability to penetrate bacterial cells, particularly against Gram-negative bacteria .

Antimicrobial Activity

Research indicates that this compound exhibits potent antibacterial properties. It has shown effectiveness against various strains of bacteria, including drug-resistant organisms. The compound's structure allows it to interact favorably with bacterial enzymes, making it a promising candidate for developing new antibiotics .

Anticancer Activity

In addition to its antibacterial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have reported that derivatives of this compound can inhibit cancer cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

- Antibacterial Efficacy : A study highlighted the compound's effectiveness in inhibiting bacterial growth in vitro, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. This study emphasized the potential for developing new formulations based on this compound to combat resistant bacterial strains .

- Anticancer Potential : Another research effort focused on evaluating the antiproliferative activity against lung cancer cells. The results indicated that compounds related to this compound exhibited IC50 values ranging from 0.03 μM to 4.74 μM, demonstrating superior potency compared to existing treatments .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro at position 2; fluoro at position 6; carboxylate at position 4 | Antimicrobial; anticancer |

| Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | Chloro at position 4; fluoro at position 6; carboxylate at position 2 | Moderate antimicrobial |

| Methyl 7-chloroquinoline-3-carboxylate | Chloro at position 7; carboxylate at position 3 | Broader spectrum of antimicrobial activity |

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Hybrid Compounds : Investigating combinations with other pharmacologically active agents could enhance efficacy and reduce resistance.

- Mechanistic Studies : Detailed studies on the molecular interactions between this compound and its biological targets will provide insights into optimizing its pharmacological properties.

- Clinical Trials : Progressing towards clinical evaluation to assess safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-Chloro-6-Fluoroquinoline-4-Carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves multi-step reactions, such as cyclization of substituted benzaldehyde derivatives or reductive cyclization of keto esters. For example, analogous compounds like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are synthesized via reductive cyclization of intermediates . To optimize yield, adjust parameters like temperature (reflux vs. ambient), solvent polarity, and stoichiometry of halogenating agents (e.g., POCl₃ for chlorination). Monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Analyze ¹H/¹³C NMR for substituent positions (e.g., fluorine-induced splitting patterns and chlorine/fluorine electronic effects on adjacent protons) .

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-F/C-Cl stretches (1100–600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS and fragmentation patterns.

Cross-reference data with computational tools (e.g., Gaussian for predicted spectra) and analogous compounds .

Q. How can purity and stability be assessed during storage?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times with standards. Ensure ≥95% purity for biological assays .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via LC-MS and store in amber vials at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments derived from spectroscopic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. Use SHELX for refinement and ORTEP-3 for visualization . For example, conflicting NMR signals (e.g., overlapping peaks for Cl and F substituents) can be resolved by comparing experimental bond lengths/angles from SC-XRD with DFT-optimized geometries .

Q. What strategies address regioselectivity challenges during halogenation (Cl/F) in the quinoline scaffold?

- Methodological Answer :

- Directed Metallation : Use directing groups (e.g., methoxy) to control halogen placement.

- Electrophilic Aromatic Substitution : Leverage electron-withdrawing groups (e.g., carboxylate) to deactivate specific positions.

- Cross-Coupling : Post-functionalize via Suzuki-Miyaura or Buchwald-Hartwig reactions for late-stage diversification .

Q. How do steric and electronic effects of the chloro-fluoro substituents influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity enhances metabolic stability and membrane permeability; chlorine increases lipophilicity.

- SAR Workflow : Synthesize derivatives (e.g., replacing Cl with Br or F with CF₃) and assay against target proteins (e.g., antimicrobial or kinase targets). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How should researchers handle contradictory data between computational predictions and experimental results (e.g., logP vs. HPLC-measured lipophilicity)?

- Methodological Answer :

- Re-evaluate Models : Ensure computational parameters (e.g., solvent models in COSMO-RS) match experimental conditions.

- Experimental Validation : Repeat HPLC lipophilicity measurements using standardized protocols (e.g., shake-flask method) .

- Statistical Analysis : Apply Bland-Altman plots to assess systematic biases between methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.